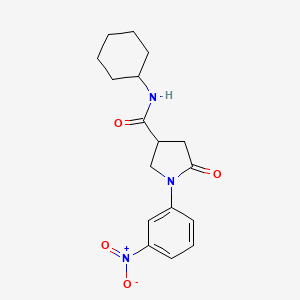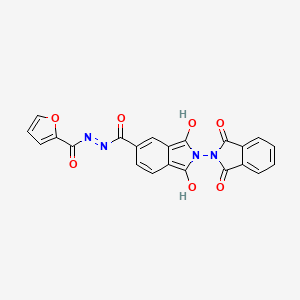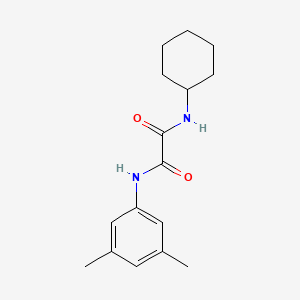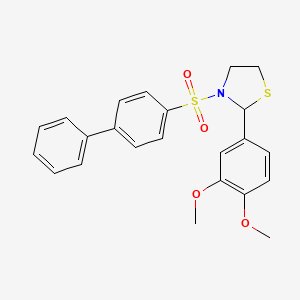![molecular formula C17H17BrO3 B5133578 5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5133578.png)
5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BDEB" and is a benzaldehyde derivative. BDEB has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of BDEB is not fully understood. However, it has been suggested that BDEB may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BDEB may also reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
BDEB has been shown to exhibit low toxicity and high solubility in water, making it an ideal candidate for various scientific applications. BDEB has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and act as a fluorescent probe for detecting cellular reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDEB has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in high yields. BDEB is also a fluorescent probe that can be used for imaging and detection purposes. However, BDEB has some limitations, such as its limited stability in certain solvents and its potential for oxidation.
Direcciones Futuras
There are several future directions for the study of BDEB. One potential direction is the development of BDEB-based fluorescent probes for detecting other cellular biomolecules. Another potential direction is the investigation of BDEB's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific fields.
Métodos De Síntesis
BDEB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(3,4-dimethylphenoxy)ethanol with 5-bromo-2-formylbenzoic acid in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of BDEB. This synthesis method has been optimized to produce high yields of pure BDEB.
Aplicaciones Científicas De Investigación
BDEB has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. BDEB has also been studied for its anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, BDEB has been studied for its potential use as a fluorescent probe for detecting cellular reactive oxygen species.
Propiedades
IUPAC Name |
5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-12-3-5-16(9-13(12)2)20-7-8-21-17-6-4-15(18)10-14(17)11-19/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLBNGYCPUUNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)





![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)

![1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate](/img/structure/B5133569.png)

